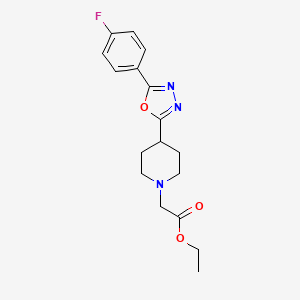

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a piperidin-1-yl moiety at position 2.

Properties

IUPAC Name |

ethyl 2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-2-23-15(22)11-21-9-7-13(8-10-21)17-20-19-16(24-17)12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQXQHPGDWXWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Its IUPAC name is Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate. The presence of the oxadiazole moiety is particularly notable as it is often associated with various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate have been tested against various pathogens. A study reported that certain oxadiazole derivatives displayed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative 7b | 0.22 | Staphylococcus aureus |

| Derivative 10 | 0.25 | Staphylococcus epidermidis |

Cytotoxicity and Anticancer Potential

The anticancer potential of oxadiazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative of the oxadiazole structure was shown to have an IC50 value lower than that of doxorubicin in Jurkat cells, suggesting a promising anticancer activity .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| Jurkat | <10 | Doxorubicin (15) |

| HT-29 | <8 | Doxorubicin (12) |

The mechanism by which ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate exerts its biological effects may involve several pathways:

- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through mitochondrial pathways.

- Antioxidant Activity : Certain oxadiazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies

Several case studies illustrate the efficacy of oxadiazole-containing compounds:

- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .

- Evaluation of Anticancer Activity : In a study examining the cytotoxic effects on human cancer cell lines, a related compound demonstrated significant inhibition of cell growth and induced apoptosis in breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

a) Ethyl 2-((5-(2-Hydroxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)acetate (Compound 3)

- Key Differences : Replaces the 4-fluorophenyl group with a 2-hydroxyphenyl substituent and introduces a thioether (-S-) linkage instead of a piperidine-acetate chain.

- The thioether linkage may reduce metabolic stability compared to the target compound’s piperidine-acetate structure.

b) Ethyl 2-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]sulfanyl Acetate

- Key Differences : Substitutes the 4-fluorophenyl group with a furan-2-yl moiety and retains the thioether linkage.

- No direct bioactivity data are provided, but furan-containing oxadiazoles are often associated with antimicrobial activity .

c) Ethyl 2-[4-(4-Fluorophenyl)-5-[(4-Fluorophenyl)carbamoylamino]-3-(Trifluoromethyl)Pyrazol-1-yl]Acetate (Compound 9)

- Key Differences : Replaces the 1,3,4-oxadiazole core with a pyrazole ring and incorporates dual 4-fluorophenyl groups.

Comparative Table of Structural and Functional Features

Substituent Effects on Pharmacokinetic Properties

- Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius, as seen in related fluorinated antimalarials .

- Piperidine Linkage : Compared to thioether or pyrazole-based analogues, the piperidine-acetate chain may improve solubility and reduce toxicity, as piperidine derivatives are common in CNS-active drugs .

- Thioether vs. Ester Linkages : Thioether-containing compounds (e.g., ) exhibit higher reactivity but lower stability under oxidative conditions, whereas ester linkages (target compound) offer better hydrolytic control .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under reflux in ethanol for 4–6 hours, monitored by TLC for reaction completion .

Piperidine Functionalization : Coupling of 4-fluorophenyl-substituted oxadiazole with piperidine derivatives via nucleophilic substitution or amidation. For example, reacting 4-hydroxypiperidine with activated esters (e.g., ethyl chloroacetate) under basic conditions .

Esterification : Final acetylation using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, EtOAc/petroleum ether) or recrystallization from methanol .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/oxadiazole functionalities .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and C-F (1220–1150 cm⁻¹) stretches .

- HPLC : Purity assessment using a C18 column with methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yields?

- Methodological Answer :

- Catalyst Screening : Use POCl₃ or H₂SO₄ as cyclization catalysts to enhance reaction efficiency .

- Solvent Optimization : Replace ethanol with DMF or THF to increase solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis at 100–120°C to reduce reaction time .

- Stoichiometry Adjustments : Use 1.2 equivalents of coupling agents (e.g., EDCI) to drive reactions to completion .

Example : A study achieved 65% yield using POCl₃ in DMF at 80°C for 3 hours .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and verify compound purity via HPLC .

- Structural Confirmation : Re-synthesize disputed batches and re-test activity to rule out synthetic variability .

- Comparative Studies : Test structural analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify SAR trends .

- Mechanistic Studies : Use molecular docking to assess binding affinity variations with target proteins (e.g., bacterial enzymes) .

Q. How to design derivatives to enhance biological activity while maintaining metabolic stability?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve target binding .

- Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole to evaluate pharmacokinetic differences .

- Prodrug Strategies : Convert the ethyl ester to a methyl ester for improved hydrolysis resistance .

Table 1 : SAR of Selected Derivatives

| Derivative Structure | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) | Reference |

|---|---|---|---|

| 4-NO₂-phenyl analog | 12 µM | 8.5 hours | |

| Triazole-replaced analog | 18 µM | 6.2 hours |

Methodological Considerations for Data Analysis

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial DNA gyrase) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

- ADMET Prediction : SwissADME or pkCSM to predict absorption, toxicity, and metabolic pathways .

Q. How to address low yields during piperidine-acetate coupling?

- Methodological Answer :

- Activation of Carboxylates : Use HOBt/DCC coupling reagents in anhydrous DCM .

- Microwave Irradiation : Reduce reaction time from 12 hours to 2 hours at 80°C .

- Workup Optimization : Extract with ethyl acetate (3×50 mL) and dry over Na₂SO₄ to minimize losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.